5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
QHRWKOYSGXLUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CCNC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydroquinolines via Borrowing Hydrogen
A straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines can be achieved starting from 2-aminobenzyl alcohols. For example, the reaction with p-methoxy-1-phenylethanol produced a 24% yield of a specific tetrahydroquinoline derivative, alongside unidentified byproducts. Mechanistic investigations indicated the formation of a ferrocenylquinoline intermediate, which then decreased as the hydrogenated tetrahydroquinoline formed.
Table 2. Substrate Screening in the Synthesis of 1,2,3,4-Tetrahydroquinolines
| Aminobenzyl alcohol | Alcohol | Conditions | Conversion | Yield (%) |
|---|---|---|---|---|
| 0.880 mmol | 0.800 mmol (1.0 M) | Stock solution of catalyst 1 in DME (0.016 mmol), closed system, Ar, GC conversion referenced to p-xylene. Isolated yields are given in parentheses. | ||
| 1-phenylethanol | ||||
| 4-methyl-1-phenylethanol |
Multicomponent Imino Diels-Alder Cycloaddition
Nitro-isomers of N-(tetrahydroquinolinyl) pyrrolidin-2-ones can be synthesized using a three-component imino Diels-Alder cycloaddition. This methodology involves reacting toluidine, N-vinylpyrrolidin-2-one, and nitrobenzaldehydes in a one-pot synthesis catalyzed by BiCl3.
- N-vinylpyrrolidin-2-one is added to a mixture of toluidine and either 4-nitro- or 3-nitrobenzaldehydes.
- The reaction mixture is stirred at room temperature for 20–24 hours and then quenched with a solution of Na2CO3.
- The organic layer is separated, dried with Na2SO4, and the solvent is removed under vacuum.
- The product is adsorbed on silica gel and purified by chromatography using a hexane/ethyl acetate mixture.
Multistep Synthesis of Tetrahydroquinoline Derivatives
Tetrahydroquinolin-2-one derivatives can be prepared via a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization in a single synthesis procedure. The use of acyl Meldrum’s acids facilitates this process by shortening preparation time and extending the range of substituents.
Synthesis of Tetrahydroquinolin-5(1H)-ones Under Ultrasonic Irradiation
A series of 4,6,7,8-tetrahydroquinolin-5(1H)-ones can be synthesized under ultrasonic irradiation using chitosan-decorated copper nanoparticles (CS/CuNPs) as a catalyst.
Domino Reactions for Tetrahydroquinolines
Domino reactions can be classified into different categories:
- Reduction or oxidation followed by cyclization.
- SNAr-terminated sequences.
- Acid-catalyzed ring closures or rearrangements.
- High-temperature cyclizations.
- Metal-promoted processes.
Synthesis Involving a Quinolin-2-one Intermediate
Novel tetrahydroquinolines (THQ) and dihydroquinolines (DHQ) can be synthesized using practical, scalable synthetic approaches. A versatile quinolin-2-one intermediate can be reduced to the corresponding THQ with borane reagents or to the DHQ with diisobutylaluminium hydride via a novel elimination that is more favorable at higher temperatures.
- Alkylation of aniline with 3,3-dimethylallyl bromide/chloride, followed by cyclization mediated by Lewis acids or under acidic conditions.
- Acylation with 3,3-dimethylacryloyl chloride, followed by Friedel–Crafts cyclizations using Lewis acids. The resulting quinolin-2-one is then reduced using strong hydride reducing agents such as LiAlH4.
- Reductive Beckmann rearrangement of an oxime using diisobutylaluminium hydride (DIBAL).
3,4-Dihydroquinolin-2(1H)-one analogues can be synthesized through a chemical procedure that allows for the introduction of diverse functional groups.
- Conversion of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one in THF with drops of DMF.
- Activation of the hydroxyl group by stirring with a base like potassium carbonate (K2CO3) or triethylamine (TEA) for one hour.
- Addition of ethyl 2-bromoacetate dropwise into the reaction mixture to obtain ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.
- Heating ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate with hydrazine hydrate (99%) in ethanol at 70 °C (reflux) to yield 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide.
- Reacting various hydrazides with aldehydes/ketones in ethanol at 70 °C (reflux) with the addition of drops of acetic acid to obtain the final hydrazone compounds.
3.2.1. Synthesis of Ethyl 2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl) Oxy)Acetate (2)
| Property | Value |
|---|---|
| Procedure | 250 mg of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.23 mmol) was stirred with 317.61 mg of the base K2CO3 (2.3 mmol) for 1 h in THF and drops of DMF. Then, 0.204 mL (1.51 g/cm3) of ethyl 2-bromoacetate (1.5 mmol) was added after workup, and column chromatography (Hexane:EtOAc) (50:50) then afforded 313 mg (81%) as white crystals. |
| Melting point (m.p) | 139.4 °C |
| LC-MS (m/z) | 249.96 $$M + H]+ |
| 1H-NMR (500 MHz, DMSO-d6) | δ 9.93 (s, 1H, N-H), 6.79–6.70 (m, 3H arom), 4.68 (s, 2H, O=C-CH2-O), 4.15 (q, 2J = 7.1 Hz, 2H, O-CH2-CH3), 2.82 (t, J = 7.5 Hz, 2H, O=C-CH2-CH2-), 2.39 (m, 2H, O=C-CH2-CH2-), 1.20 (t, 2J = 7.1 Hz, 3H, CH3) |
| 13C-NMR (126 MHz, DMSO) | δ 172.07, 169.05, 153.81, 131.93, 125.13, 116.47, 114.93, 113.41, 65.97, 61.44, 30.54, 25.66, 14.24 |
3.2.2. Synthesis of 2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Oxy)Acetohydrazide (3)
| Property | Value |
|---|---|
| Procedure | 300 mg of compound 2 (1.2 mmol) was heated with hydrazine hydrate 99% (3.6 mmol) in ethanol at 70 °C. After workup, the product was obtained as white powder with a yield of 90%. |
| Melting point (m.p) | 210–211 °C |
| 1H-NMR (500 MHz, DMSO-d6) | δ 9.92 (s, 1H, N-H), 9.27 (s, 1H, O=C-N-H), 6.81–6.73 (m, 3H arom), 4.40 (s, 1H, O-CH-C=O), 4.31 (s, 2H, NH2), 2.83–2.80 (m, 2H, O=C-CH2-), 2.41–2.38 (m, 2H, O=C-CH2-CH2-) |
| 13C-NMR (126 MHz, DMSO) | δ 170.22, 167.19, 153.44, 132.75, 125.22, 116.13, 114.76, 113.72, 67.16, 30.77, 25.56 |
3.2.6. Synthesis 2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Oxy)-N′-(Thiophen-2-Ylmethylene)Acetohydrazide (4d)
| Property | Value |
|---|---|
| Procedure | 161 mg of compound 3 (0.684 mmol) was heated with 134.45 mg of thiophene-2-carbaldehyde (0.821 mmol) in ethanol under reflux with the presence of AcOH (3 drops). The desired molecule was precipitated when the reaction finished (controlled by TLC) and the solvent was evaporated, and the obtained compound was washed by ethanol to obtain 200 mg (88.7%) as white powder. |
| Melting point (m.p) | 223–225 °C |
| LC-MS (m/z) | 329.97 $$M + H]+ |
| 1H-NMR (500 MHz, Chloroform-d) | δ 11.54 (* 11.48, s, 1H, C-NH-N=), 9.95 (* 9.92, s, 1H, C-NH-C), 8.55 (* 8.18, s, 1H, N=CH-) 7.67–6.70 (m, 6H arom), 4.97 (s, 1H, O-CH-C=O), 4.57 (s, 1H, O-CH2-C=O), 2.85–2.80 (m, 2H), 2.42–2.38 (m, 2H). (* refer to the rotameric peak) |
| 13C-NMR (125 MHz, Chloroform) | δ 169.78, 164.26, 152.88, 143.06, 138.90, 132.48, 131.15, 129.10, 127.88, 124.87, 115.75, 114.39, 113.33, 66.98, 30.30, 25.10 |
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, alcohol derivatives, and other functionalized tetrahydroquinolines .
Scientific Research Applications
5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities that make it useful in the study of enzyme inhibitors and receptor agonists.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The biological and chemical properties of tetrahydroquinolinones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydroquinolinone Derivatives
Key Findings from Comparative Studies
- Substituent Position : Methyl groups at positions 5 and 7 (target compound) vs. 2 or 4 (analogs) alter steric and electronic profiles. For instance, 2-methyl substitution (as in ) directs reactivity toward iodination at position 3, enabling further functionalization .
- Halogen vs.
- Synthetic Flexibility : Grignard-based methods () are versatile for aryl substitutions, while iodine-mediated reactions () favor halogenation. Reductive amination () is preferred for N-alkylated derivatives.
Biological Activity
5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Its unique structure, characterized by a quinoline core with two methyl groups and a ketone functional group, positions it as a compound of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
The molecular formula of 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one is CHNO with a molecular weight of 175.23 g/mol. The compound's structural details are crucial for understanding its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 5,7-dimethyl-2,3-dihydro-1H-quinolin-4-one |
| InChI | InChI=1S/C11H13NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h5-6,12H,3-4H2,1-2H3 |
Antimicrobial Properties
Research indicates that compounds within the tetrahydroquinoline family exhibit significant antimicrobial activity. For instance, studies have shown that related structures can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Neuroprotective Effects
5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one has been investigated for its neuroprotective properties. A study demonstrated that related compounds could inhibit neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative diseases. Inhibiting nNOS may help mitigate conditions like neuropathic pain and other neurological disorders .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. By modulating inflammatory pathways and inhibiting pro-inflammatory cytokines, it may provide therapeutic benefits in conditions characterized by chronic inflammation.
Structure–Activity Relationship (SAR)
The biological activity of 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one is influenced by its structural features. Modifications at various positions can enhance or diminish its efficacy against specific biological targets. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Methyl substitution at positions 5 and 7 | Enhances potency against nNOS |
| Alteration of the ketone group | Affects binding affinity to enzymes |
The mechanism through which 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes such as nNOS.
- Receptor Modulation : It can also act as a receptor agonist or antagonist depending on the target receptor involved.
- Signal Pathway Interference : By modulating key signaling pathways involved in inflammation and neuronal signaling, it can alter physiological responses.
Case Studies
Several studies have highlighted the biological potential of tetrahydroquinoline derivatives:
- Neuroprotection in Animal Models : In a rat model of neuropathic pain (L5/L6 spinal nerve ligation), compounds similar to 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one demonstrated significant reductions in thermal hyperalgesia when administered at doses of 30 mg/kg .
- Antimicrobial Efficacy : A study evaluating various tetrahydroquinoline derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one?
- Methodological Answer : The synthesis typically involves cyclization and reduction steps. For example, a novel approach uses β-keto esters or nitriles as precursors, reacting with substituted anilines under acidic conditions to form the tetrahydroquinolin-4-one core. Key steps include:
- Cyclization : Employing polyphosphoric acid (PPA) or Eaton’s reagent to facilitate intramolecular cyclization .
- Reduction : Selective reduction of intermediates using LiAlH₄ or catalytic hydrogenation to achieve the tetrahydroquinoline structure .
Optimization of solvent (e.g., THF, CHCl₃) and temperature (room temperature to reflux) is critical for yield and purity.
Q. How is the purity and structure of 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one characterized?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups at C5 and C7 appear as distinct singlets in ¹H NMR .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% is standard for biological testing) using reverse-phase columns with UV detection .
Q. What biological activities are associated with tetrahydroquinolin-4-one derivatives?
- Methodological Answer : These compounds exhibit diverse pharmacological properties:
- Neurotransmitter Modulation : Interaction with serotonin or dopamine receptors due to structural mimicry of endogenous amines .
- Enzyme Inhibition : Potency against nitric oxide synthase (NOS) isoforms (e.g., iNOS, eNOS) via competitive binding at the heme cofactor site .
Activity is often assayed using radiolabeled substrates or fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) to accelerate key steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like nitro group reduction .
Table 1 : Example Optimization from Recent Studies
| Reaction Step | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | PPA, 80°C, 12 h | 72% → 88% | |
| Nitro Reduction | H₂, Pd/C, EtOH, rt | 60% → 85% |
Q. How can contradictory biological activity data be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural isomerism. Strategies include:
- Enantiomeric Separation : Chiral HPLC or enzymatic resolution to isolate active enantiomers (e.g., (S)-isomers showing higher receptor affinity) .
- Dose-Response Studies : Re-evaluating activity across a broader concentration range (e.g., 0.1–100 µM) to identify false negatives .
- Structural Confirmation : Single-crystal X-ray diffraction (using SHELX software ) to rule out polymorphism or solvate formation.
Q. What computational methods aid in designing novel derivatives?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Using AutoDock or Schrödinger Suite to predict binding modes to targets like NOS or GPCRs .
- QSAR Modeling : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic priorities .
- DFT Calculations : Assessing stability of tautomeric forms (e.g., keto-enol equilibrium) to prioritize synthetically accessible derivatives .
Q. How does structural modification impact pharmacological properties?
- Methodological Answer : Substituent effects are systematically studied via:
- Methyl Group Introduction : 5,7-Dimethyl substitution enhances lipophilicity (logP ↑), improving blood-brain barrier penetration .
- Heterocycle Fusion : Adding oxadiazole or pyrazole rings (e.g., as in ) modulates selectivity for kinase targets.
In vitro ADMET profiling (e.g., microsomal stability assays) validates these modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
